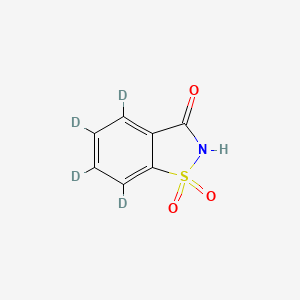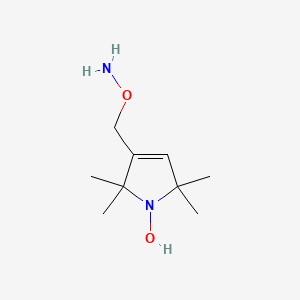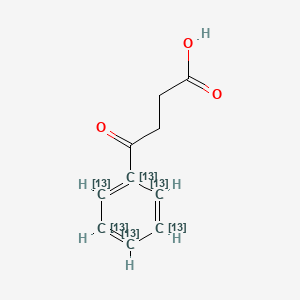
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid
描述
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is an isotopically labeled compound where six carbon atoms are replaced with the stable isotope carbon-13. This compound is a derivative of 3-Benzoylpropanoic Acid, which is known for its applications in organic synthesis and as a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. The isotopic labeling makes it particularly useful in various scientific research fields, including mass spectrometry and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid can be synthesized using several methods. One common method involves the reaction of succinic anhydride with benzene in the presence of anhydrous aluminum chloride . The reaction mixture is heated and then treated with water and hydrochloric acid to precipitate the product. Another method involves the use of phenyl-magnesium bromide with succinic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistent production of high-quality isotopically labeled compounds.
化学反应分析
Types of Reactions: 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using N-chlorobenzamide in an aqueous acetic acid medium.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives.
科学研究应用
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the compound reacts with oxidizing agents to form carboxylic acids, with the rate of reaction influenced by factors such as the concentration of reactants and the dielectric constant of the medium . The isotopic labeling allows for precise tracking of the compound in metabolic studies, providing insights into its biochemical interactions and pathways.
相似化合物的比较
Comparison: 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid is unique due to its isotopic labeling, which enhances its utility in research applications requiring precise tracking and quantification. While similar compounds like 3-Benzoylpropionic Acid share some chemical properties, the presence of carbon-13 in this compound provides a distinct advantage in studies involving isotopic labeling and mass spectrometry .
属性
IUPAC Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)/i1+1,2+1,3+1,4+1,5+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLIDDEQAJAGJ-DEHIIRIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-75-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
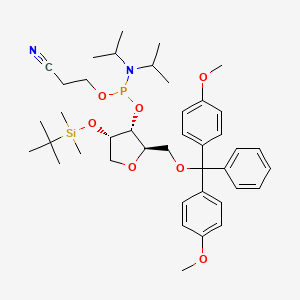
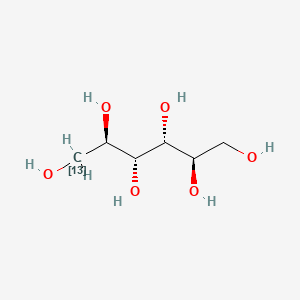
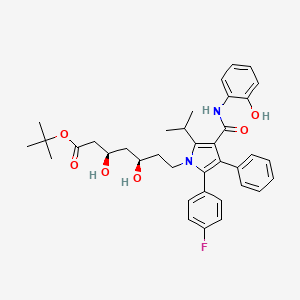
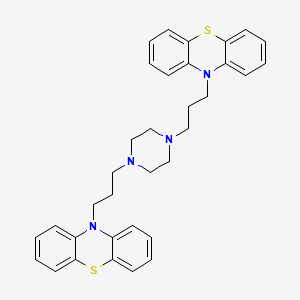
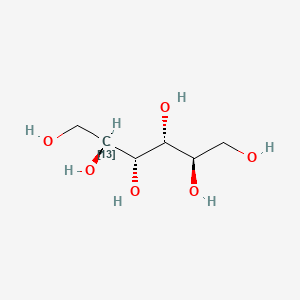

![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)
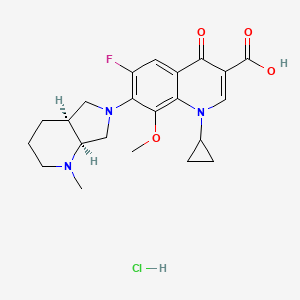

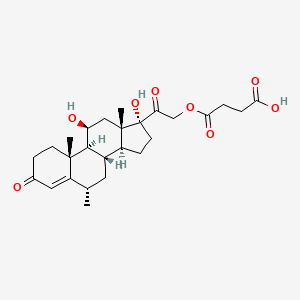
![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)
